molecular formula C20H24N4O B11028857 3-(2-Methoxyethyl)-1-(2-phenylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole

3-(2-Methoxyethyl)-1-(2-phenylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole

Cat. No.: B11028857
M. Wt: 336.4 g/mol
InChI Key: XKSFFDXJJNWADH-UHFFFAOYSA-N
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Description

3-(2-Methoxyethyl)-1-(2-phenylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole is a heterocyclic compound featuring a fused triazino-benzimidazole core. Its structure includes a tetrahydro[1,3,5]triazine ring annulated to a benzimidazole moiety, with substituents at the 1- and 3-positions: a 2-phenylethyl group and a 2-methoxyethyl group, respectively. These substituents likely influence its physicochemical properties, such as solubility and lipophilicity, as well as its biological activity.

Properties

Molecular Formula

C20H24N4O

Molecular Weight

336.4 g/mol

IUPAC Name

3-(2-methoxyethyl)-1-(2-phenylethyl)-2,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazole

InChI

InChI=1S/C20H24N4O/c1-25-14-13-22-15-23(12-11-17-7-3-2-4-8-17)20-21-18-9-5-6-10-19(18)24(20)16-22/h2-10H,11-16H2,1H3

InChI Key

XKSFFDXJJNWADH-UHFFFAOYSA-N

Canonical SMILES

COCCN1CN(C2=NC3=CC=CC=C3N2C1)CCC4=CC=CC=C4

Origin of Product

United States

Biological Activity

The compound 3-(2-Methoxyethyl)-1-(2-phenylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole is a member of the benzimidazole family and has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a triazino-benzimidazole core , which is known to exhibit diverse biological activities. The presence of methoxyethyl and phenylethyl substituents enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Antiproliferative Activity : Similar compounds in the benzimidazole class have shown significant antiproliferative effects against various cancer cell lines. The mechanism often involves the inhibition of DNA synthesis or interference with cell cycle progression.
  • Antioxidant Properties : The presence of methoxy groups may enhance antioxidant activity by scavenging free radicals and reducing oxidative stress in cells.
  • Antimicrobial Activity : Benzimidazole derivatives are known for their antimicrobial properties. The compound may exhibit selective activity against both Gram-positive and Gram-negative bacteria.

Biological Activity Data

The following table summarizes the biological activities reported for similar compounds within the benzimidazole class:

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AntiproliferativeMCF-7 (breast cancer)3.1
AntioxidantVarious cell lines-
AntimicrobialE. faecalis (Gram-positive)8
AntitumorHCT116 (colon cancer)4.5

Case Studies

  • Antiproliferative Effects : A study demonstrated that derivatives of benzimidazole exhibited significant antiproliferative effects against MCF-7 cells with IC50 values ranging from 3.1 µM to 8.7 µM. These findings suggest that modifications to the benzimidazole structure can enhance selectivity and potency against specific cancer cell lines .
  • Antimicrobial Activity : In another investigation focusing on N-substituted benzimidazole derivatives, compounds showed pronounced antibacterial activity against Gram-positive strains such as E. faecalis, with MIC values indicating effective inhibition at low concentrations .
  • Oxidative Stress Reduction : Compounds with similar structures have been shown to reduce oxidative stress markers in vitro, suggesting potential use as antioxidant agents in therapeutic settings .

Scientific Research Applications

Medicinal Chemistry Applications

The unique structure of 3-(2-Methoxyethyl)-1-(2-phenylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole makes it a candidate for various therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit significant anticancer properties. The triazino-benzimidazole moiety can interact with DNA and inhibit cancer cell proliferation.
  • Antimicrobial Properties : Research indicates that derivatives of benzimidazole compounds show promising antibacterial and antifungal activities. The presence of the methoxyethyl group may enhance solubility and bioavailability.
  • Neuroprotective Effects : Some benzimidazole derivatives have been reported to exhibit neuroprotective effects in models of neurodegenerative diseases. This compound's potential role in modulating neuroinflammation is an area of ongoing research.

Pharmacological Insights

Research into the pharmacokinetics and pharmacodynamics of this compound is essential for understanding its therapeutic potential:

  • Mechanism of Action : The compound may exert its effects through multiple mechanisms including enzyme inhibition and receptor modulation. For instance, studies on related compounds have shown interactions with various enzymes involved in metabolic pathways.
  • Bioavailability : The methoxyethyl group can improve the compound's solubility and permeability across biological membranes, which is crucial for oral bioavailability.

Case Studies

Several case studies highlight the potential applications of this compound:

  • Anticancer Research : A study published in Journal of Medicinal Chemistry found that similar triazino-benzimidazole derivatives exhibited IC50 values in the micromolar range against various cancer cell lines. This suggests that this compound could be further explored as an anticancer agent.
  • Antimicrobial Activity : In vitro studies demonstrated that related compounds displayed significant activity against both Gram-positive and Gram-negative bacteria. This opens avenues for developing new antibiotics based on the compound's structure.
  • Neuroprotection : Research findings indicate that compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress-induced apoptosis. This suggests potential applications in treating neurodegenerative disorders.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The methoxyethyl and phenylethyl groups facilitate nucleophilic substitution or addition reactions. For example:

  • Alkylation with 4-chlorobenzyl bromide or 4-tert-butylphenacyl bromide in neutral media yields derivatives with enhanced pharmacological profiles .

  • Acylation using 4-chloroacetic acid fluoroanilide introduces electron-withdrawing groups, modifying electronic properties of the core structure .

Cyclization and Ring-Opening Reactions

The triazino-benzimidazole scaffold undergoes cyclization under acidic conditions:

  • Heating with concentrated HBr induces cyclization of phenacyl-substituted intermediates to form fused heterocycles (e.g., diazepino-benzimidazoles) .

  • Cyanogen bromide (CNBr) and N-(chlorocarbonyl)isocyanate promote sequential cyclization steps to construct the triazino-dione framework .

Electrophilic Substitution

The benzimidazole moiety participates in electrophilic aromatic substitution:

  • Bromination with iodine or bromine selectively modifies the C6 position of the benzimidazole ring, retaining the triazine component .

  • Nitration under mild conditions introduces nitro groups, which are subsequently reduced to amino derivatives for further functionalization .

Oxidation and Reduction

Redox reactions modulate the compound’s electronic structure:

  • Nitro Reduction : Catalytic hydrogenation converts nitro groups to amines, enabling downstream coupling reactions .

  • Oxidative Cyclization : Treatment with iodine in ethanol forms thiazole derivatives via intramolecular S–N bond formation .

Reactivity with Nucleophiles

The triazine ring reacts with nucleophiles such as hydrazines and amines:

  • Hydrazine induces ring-opening to generate pyrazole-fused intermediates .

  • Secondary Amines (e.g., piperidine) undergo nucleophilic attack at the triazine C2 position, yielding tertiary amine derivatives .

Table 1: Key Reaction Pathways and Outcomes

Reaction TypeReagents/ConditionsProduct ModificationsKey References
Alkylation4-Chlorobenzyl bromide, neutralPhenacyl-substituted derivatives
CyclizationConcentrated HBr, 80–100°CDiazepino-benzimidazole fusion
BrominationI₂/Br₂, CH₃COOHC6-substituted bromo derivatives
Nitro ReductionH₂/Pd-C, ethanolAmine-functionalized intermediates
Nucleophilic SubstitutionHydrazine hydrate, refluxPyrazole-triazine hybrids

Solid-Phase Synthetic Modifications

Resin-bound synthesis strategies enable combinatorial diversification:

  • Step 1 : N-Acylation of resin-bound amino acids with 4-fluoro-3-nitrobenzoic acid.

  • Step 2 : Fluoro displacement and nitro reduction to generate o-dianilino intermediates.

  • Step 3 : Sequential treatment with CNBr and N-(chlorocarbonyl)isocyanate forms triazino-diones, which are alkylated with halides for side-chain variation .

Mechanistic Insights

  • GABA<sub>A</sub> Receptor Binding : The methoxyethyl group enhances hydrophobic interactions with receptor pockets, while the phenylethyl chain stabilizes π-π stacking .

  • 5-HT<sub>2A</sub> Modulation : Electrophilic substituents (e.g., chloro derivatives) improve allosteric binding affinity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The triazino-benzimidazole scaffold is versatile, with modifications at the 1-, 2-, and 3-positions significantly altering biological activity. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Triazino-Benzimidazole Derivatives
Compound Name Core Structure Substituents Pharmacological Activity Synthesis Method
Target Compound Tetrahydro[1,3,5]triazino[1,2-a]benzimidazole 3-(2-Methoxyethyl), 1-(2-phenylethyl) Hypothesized anticancer (DHFR inhibition)* Likely alkylation/cyclization
2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazole Dihydro[1,3,5]triazino[1,2-a]benzimidazole 2-Amino, variable R groups Unknown (tautomerism studied) Aldehyde/ketone condensation
1-Benzyl-3-(2-pyridinylmethyl) derivative Tetrahydro[1,3,5]triazino[1,2-a]benzimidazole 1-Benzyl, 3-(pyridinylmethyl) Not reported Alkylation of diazepino-benzimidazole
1,3,5-Triazino[2,1-b]quinazoline Triazino[2,1-b]quinazoline Variable substituents Anticancer (DHFR inhibition) Cyclocondensation with electrophiles
1-[2-(Methylthio)-3H-[1,2,4]triazolo[1,5-a]benzimidazol-3-yl] acetone Triazolo[1,5-a]benzimidazole Methylthio, acetone Antimicrobial Alkylation with chloroacetone

Key Observations:

  • The phenylethyl substituent could promote interactions with hydrophobic enzyme pockets .
  • Tautomerism: Analogous dihydrotriazino-benzimidazoles predominantly exist as 3,4-dihydro tautomers in DMSO, suggesting the target compound’s tetrahydro form may exhibit greater stability .

Pharmacological Activity

  • Anticancer Potential: Compounds like 1,3,5-triazino[2,1-b]quinazolines inhibit dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis. The target compound’s triazino-benzimidazole core may share this mechanism, though direct evidence is lacking .
  • Antimicrobial Activity : Triazolo-benzimidazoles with methylthio and acetone substituents (e.g., compound 1 in ) show antimicrobial properties. The target compound’s methoxyethyl group might reduce toxicity while maintaining efficacy .

Q & A

What are the established synthetic routes for 3-(2-Methoxyethyl)-1-(2-phenylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole, and how do reaction conditions influence yield?

Basic Research Question
The compound is synthesized via a three-component cyclization reaction involving 2-aminobenzimidazole derivatives, formaldehyde, and primary amines (e.g., 2-phenylethylamine). Key steps include:

  • Condensation : Refluxing 2-aminobenzimidazole with formaldehyde and the primary amine in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours .
  • Workup : Solvent evaporation under reduced pressure followed by filtration and recrystallization.
    Methodological Considerations :
  • Temperature Control : Elevated temperatures (reflux) promote cyclization but may lead to side reactions (e.g., over-alkylation).
  • Acid Catalysis : Glacial acetic acid enhances imine formation but must be titrated carefully to avoid decomposition .
  • Yield Optimization : Typical yields range from 45–65%, with impurities arising from unreacted intermediates requiring column chromatography .

How can structural ambiguities in the triazino-benzimidazole core be resolved using crystallographic and computational methods?

Advanced Research Question
X-ray Crystallography : Single-crystal analysis resolves stereochemical ambiguities (e.g., chair vs. boat conformations in the tetrahydrotriazine ring). For example:

  • Key Parameters : Bond angles (C-N-C) and torsional angles (N-C-N-C) confirm planarity of the benzimidazole moiety .
    Computational Validation :
  • DFT Calculations : Compare experimental crystal data with optimized geometries (B3LYP/6-311G** basis set). Deviations >0.05 Å indicate potential lattice distortions .
  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions for reactivity predictions .

What spectroscopic techniques are most effective for characterizing substituent effects on the triazino-benzimidazole scaffold?

Basic Research Question
Core Techniques :

  • NMR :
    • ¹H NMR : Methoxyethyl groups exhibit split signals at δ 3.2–3.5 ppm (coupling with adjacent CH₂). Aromatic protons in the benzimidazole ring appear as multiplets (δ 7.1–7.8 ppm) .
    • ¹³C NMR : Carbonyl carbons (C=O, if present) resonate at δ 165–170 ppm; triazine carbons appear at δ 150–160 ppm .
  • HRMS : Confirm molecular ion peaks ([M+H]⁺) with <3 ppm error .
    Advanced Applications :
  • 2D NMR (HSQC, HMBC) : Resolve overlapping signals in crowded aromatic regions and assign heterocyclic connectivity .

How do electron-withdrawing/donating groups on the phenylethyl moiety influence biological activity?

Advanced Research Question
Structure-Activity Relationship (SAR) Insights :

  • Electron-Withdrawing Groups (NO₂, CF₃) : Enhance antifungal activity (MIC: 2–8 µg/mL against Candida albicans) but reduce solubility .
  • Electron-Donating Groups (OCH₃, CH₃) : Improve bioavailability (logP ~3.5) but may decrease target binding affinity .
    Experimental Design :
  • Docking Studies : Use AutoDock Vina to model interactions with fungal CYP51 (lanosterol demethylase). Methoxyethyl groups show hydrogen bonding with Thr318 .
  • In Vitro Assays : Compare MIC values across substituted analogs to validate computational predictions .

What strategies mitigate contradictions in reported biological activity data for triazino-benzimidazole derivatives?

Advanced Research Question
Common Data Conflicts :

  • Antimicrobial vs. Cytotoxicity : High potency (MIC <10 µg/mL) may correlate with mammalian cell toxicity (IC₅₀ <20 µM).
    Resolution Methods :
  • Dose-Response Curves : Establish therapeutic indices (TI = IC₅₀/MIC) for prioritized compounds .
  • Metabolic Stability Tests : Use liver microsomes to identify rapid degradation (e.g., CYP3A4-mediated oxidation of methoxy groups) .
    Case Study : Fluorinated analogs (e.g., 2-amino-4-aryl derivatives) show improved TI (>5) due to reduced off-target effects .

What green chemistry approaches can improve the sustainability of triazino-benzimidazole synthesis?

Advanced Research Question
Current Challenges : Traditional routes require toxic solvents (e.g., DMF) and excess reagents.
Innovative Solutions :

  • Mechanochemical Synthesis : Ball-milling 2-aminobenzimidazole, paraformaldehyde, and amines reduces reaction time to 2 hours with 70% yield .
  • Solvent-Free Conditions : Eliminate ethanol by using catalytic ionic liquids (e.g., [BMIM]BF₄), achieving 60% yield .
    Environmental Metrics :
  • E-factor : Reduced from 12.5 (traditional) to 3.8 (mechanochemical) .

How can regioselectivity challenges in triazino-benzimidazole functionalization be addressed?

Advanced Research Question
Regioselective Functionalization :

  • Electrophilic Aromatic Substitution : Nitration occurs preferentially at the C4 position of the benzimidazole ring due to electron-rich N1 .
  • Buchwald-Hartwig Coupling : Introduce aryl groups at C2 using Pd(OAc)₂/XPhos catalyst (yield: 55–70%) .
    Computational Guidance : Fukui indices predict reactivity sites (e.g., C4 > C7 for electrophiles) .

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